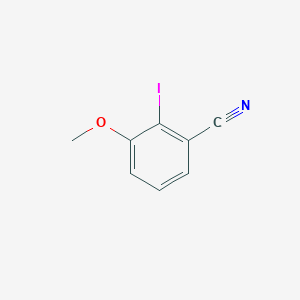

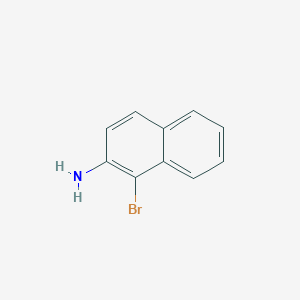

2-Bromo-4-methoxyaniline

Übersicht

Beschreibung

2-Bromo-4-methoxyaniline, also known as 2-bromo-p-anisidine, is an organic compound belonging to the aniline family. It is a colorless solid with a pungent odor and is soluble in organic solvents. This compound is widely used in the synthesis of organic compounds and is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis in Ionic Liquid

A study by Ding Yu-fei (2011) highlighted a synthesis method for 2-bromo-4-methoxyaniline in ionic liquid. This method involves preparing the compound from p-methoxyaniline via bromination, yielding a high purity and environmentally benign process. The use of ionic liquid also allows for material reuse, presenting a sustainable approach to synthesizing this compound (Ding Yu-fei, 2011).

Utility in Skraup-Type Synthesis

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal to transform 4-methoxyanilines, including this compound, into 3-bromoquinolin-6-ols. This process shows the compound's role in creating intermediates for further chemical transformations (Lamberth et al., 2014).

Role in Benzylideneaniline Compound Synthesis

Subashini et al. (2021) synthesized benzylideneaniline compounds, one of which involved this compound. This research demonstrates the compound's application in creating materials with specific structural and luminescent properties, relevant for material science and optoelectronics (Subashini et al., 2021).

Application in Photodynamic Therapy

Pişkin et al. (2020) developed a zinc phthalocyanine substituted with derivatives including this compound. This compound has potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).

Corrosion Inhibition Properties

Assad et al. (2015) synthesized a derivative of this compound for use as a corrosion inhibitor for zinc metal. This demonstrates the compound's practical application in industrial contexts for protecting metals from corrosion (Assad et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been used as reagents in the synthesis of potent inhibitors for anaplastic lymphoma kinase (alk) and rho kinase . These kinases play crucial roles in cell growth and proliferation.

Mode of Action

It’s likely that the compound interacts with its targets (such as alk and rho kinase) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential role as an alk and rho kinase inhibitor, it may impact pathways related to cell growth, proliferation, and survival .

Result of Action

As a potential alk and rho kinase inhibitor, it could potentially halt cell growth and proliferation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Bromo-4-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . This compound can also act as a substrate for certain oxidoreductases, facilitating redox reactions in biological systems.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no observable effects on the animals. At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the accumulation of the compound in specific tissues. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions with glucuronic acid or sulfate . These conjugated metabolites are more water-soluble and can be excreted from the body through urine. The metabolism of this compound can also affect metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The distribution of this compound within tissues can be influenced by its binding to plasma proteins and its lipophilicity, which affects its ability to cross cell membranes and accumulate in specific compartments.

Eigenschaften

IUPAC Name |

2-bromo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAGMTVKDRIMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447662 | |

| Record name | 2-bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32338-02-6 | |

| Record name | 2-bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common synthetic route for 2-Bromo-4-methoxyaniline?

A1: this compound is commonly synthesized through the bromination of p-methoxyaniline. [, ] This reaction can be achieved using various brominating agents, with ionic liquids like [bmim]Br3 offering advantages in terms of yield and environmental friendliness. [] An alternative approach involves treating 2,6-dibromo-4-methoxyaniline with n-butyllithium to obtain the desired product. []

Q2: Are there any applications of this compound in the synthesis of complex molecules?

A2: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be used to produce N-(2-Bromo-4-methoxyphenyl)acrylamide via acylation with acryloyl chloride. [] This intermediate is further employed in the synthesis of 6-hydroxy-1H-quinolin-2-one through the Heck reaction. []

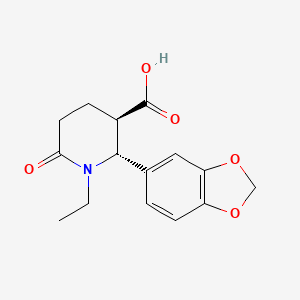

Q3: Can this compound be utilized in the synthesis of biologically relevant compounds?

A3: Yes, research demonstrates the use of this compound as a starting material in the synthesis of various carboline derivatives. [] Specifically, it is used in a multi-step synthesis of (±)-horsfiline, a natural alkaloid with potential analgesic properties. [] This highlights the versatility of this compound in accessing diverse chemical scaffolds with potential biological activity.

Q4: What are the advantages of using ionic liquids in the synthesis of this compound?

A4: Utilizing ionic liquids like [bmim]Br3 for the bromination of p-methoxyaniline offers several benefits. [] Firstly, they contribute to a high yield (98.2%) and purity (99.5%) of this compound. [] Secondly, ionic liquids can be reused, making the process more environmentally friendly. [] Overall, the use of ionic liquids presents a more sustainable and efficient approach for this synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)